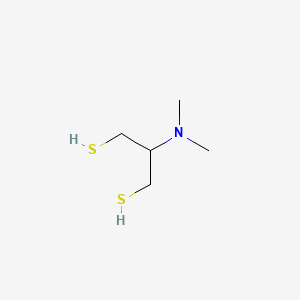

2-(Dimethylamino)propane-1,3-dithiol

Vue d'ensemble

Description

“2-(Dimethylamino)propane-1,3-dithiol” is a chemical compound with the molecular formula C5H13NS2. It is related to the compound “3-(Dimethylamino)-1,2-propanediol” which has the molecular formula C5H13NO2 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it is known that 1,3-dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A two-step strategy has been used to synthesize a variety of functional cyclic carbonate monomers starting from commercially available 2-amino-1,3-propane diols .Applications De Recherche Scientifique

Synthesis and Crystal Structure Studies :

- Guan-ping et al. (2011) discussed the synthesis of 2-(Dimethylamino)-1,3-dithiocyanatopropane as a key intermediate in synthesizing a natural insecticide, Cartap. The crystal structures of this compound and its isomer were determined, providing insights into their molecular geometries and bonding interactions (Yu Guan-ping, M. Yi, Liu Zhuo, Wang Gang, Li Zhengming, 2011).

Insecticide Mechanism :

- Lee et al. (2004) explored how the insecticide Cartap, derived from 2-(dimethylamino)propane-1,3-dithiol, acts on insect nicotinic acetylcholine receptors. This study provides an understanding of the molecular mechanism of action of such insecticides (Seog-Jong Lee, P. Caboni, M. Tomizawa, J. Casida, 2004).

Chiral Resolution Agents :

- Rosini et al. (2007) found that the enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol were effective in resolving industrial-scale trans-chrysanthemic acid. This application in chiral resolution highlights the versatility of this compound derivatives (G. Rosini, C. Ayoub, V. Borzatta, E. Marotta, A. Mazzanti, P. Righi, 2007).

Conformational Behavior in Solution :

- Selçuki and Aviyente (1997) conducted ab initio molecular orbital calculations to study the conformational equilibrium of 2-dimethylamino-1,3-dithiane in solution. This research provides insights into the molecular behavior of similar compounds in different environments (Cenk Selçuki, V. Aviyente, 1997).

Electrochemistry of Diiron Compounds :

- Borg et al. (2007) investigated the electrochemical reduction of diiron compounds related to hydrogenase, involving propane-1,3-dithiolate. This study aids in understanding the electron transfer processes in these types of compounds (S. Borg, Jesse W. Tye, M. Hall, S. Best, 2007).

Safety and Hazards

The safety data sheet for “2-(Dimethylamino)propane-1,3-diol” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

While specific future directions for “2-(Dimethylamino)propane-1,3-dithiol” were not found, it is known that 2-amino-1,3-propane diols have been used as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers . This suggests potential future directions in the development of new materials for biomedical and environmentally friendly products.

Relevant Papers The paper “2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers” discusses the synthesis of a variety of functional cyclic carbonate monomers starting from commercially available 2-amino-1,3-propane diols . Another paper titled “RhII-Catalyzed De-symmetrization of Ethane-1,2-dithiol and Propane-1,3-dithiol” discusses the preference for the propane-1,3-dithiol over ethane-1,2-dithiol compounds .

Propriétés

IUPAC Name |

2-(dimethylamino)propane-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDMBVIRTHRSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276244 | |

| Record name | 2-(dimethylamino)propane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3706-91-0 | |

| Record name | 2-(dimethylamino)propane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

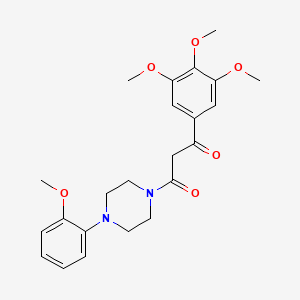

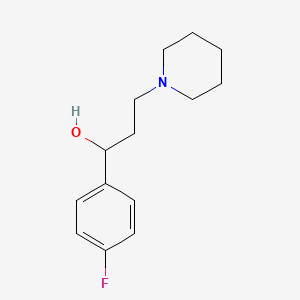

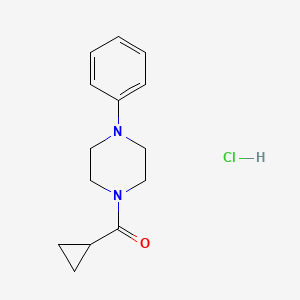

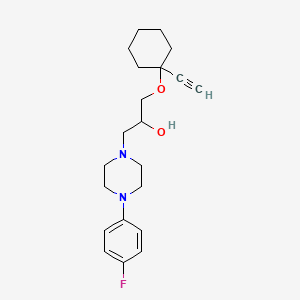

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)

![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)

![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)